Tridec-2-enoic acid
Overview
Description
(Z)-Tridec-2-enoic acid is an unsaturated fatty acid with a double bond located at the second carbon atom in the Z (cis) configuration. This compound is part of a broader class of fatty acids that play significant roles in various biological and industrial processes. Its unique structure, characterized by the presence of a double bond, imparts distinct chemical and physical properties that make it valuable in multiple applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridec-2-enoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of polyunsaturated fatty acids derived from natural oils. This process involves the selective hydrogenation of the double bonds under controlled conditions to achieve the desired configuration and chain length.
Chemical Reactions Analysis
Types of Reactions: (Z)-Tridec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bond to form tridecanoic acid.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms at the double bond, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Tridecanoic acid.
Substitution: Halogenated tridecenoic acids.
Scientific Research Applications
(Z)-Tridec-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: This compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which Tridec-2-enoic acid exerts its effects involves its interaction with cellular membranes and enzymes. The double bond in its structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a ligand for certain receptors and enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
(E)-Tridec-2-enoic acid: The E (trans) isomer of tridec-2-enoic acid, which has different physical and chemical properties due to the different configuration of the double bond.
Tridecanoic acid: The saturated analog of this compound, lacking the double bond and thus having different reactivity and applications.
Other unsaturated fatty acids: Such as oleic acid and linoleic acid, which have different chain lengths and positions of double bonds.
Uniqueness: (Z)-Tridec-2-enoic acid is unique due to its specific double bond configuration, which imparts distinct properties compared to its isomers and analogs. This uniqueness makes it valuable in specific applications where the Z configuration is crucial for the desired chemical or biological activity.
Biological Activity
Tridec-2-enoic acid, also known as (Z)-tridec-2-enoic acid, is a long-chain unsaturated fatty acid that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
1. Synthesis of this compound
This compound can be synthesized through various methods, including the use of alkynes and alkenes in organic reactions. The synthesis often involves the transformation of simpler fatty acids or their derivatives into more complex structures. For instance, the reaction of tetradeca-1,3-diyne with specific iodopropenoic acids has been reported to yield this compound derivatives with optimized yields .
The biological activity of this compound is primarily attributed to its structural features:
- Membrane Interaction : The double bond in this compound allows it to integrate into lipid bilayers, affecting membrane fluidity and function. This integration can influence cellular signaling pathways and enzyme activities.
- Receptor Modulation : this compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways.
3. Biological Activities
This compound exhibits a range of biological activities, including:
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting bacterial growth, making it a potential candidate for therapeutic applications in treating infections .
Antitumor Activity
Studies have reported that derivatives of this compound exhibit antitumor effects against several cancer cell lines. For example, some analogs have demonstrated cytotoxicity against L-1210 leukemia cells and P388 murine leukemia cells .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. A synthetic analog, UA-8 (13-(3-propylureido)tridec-8-enoic acid), has shown significant protective effects on cardiac cells during starvation by preserving mitochondrial function and enhancing cell viability .
Case Study 1: Antitumor Effects
A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 22 µM to 49 µM across different cell types, including osteosarcoma and neuroblastoma cells .
Case Study 2: Neuroprotection
In research focusing on cardiac cells under stress conditions, UA-8 was shown to improve mitochondrial function and reduce apoptosis markers significantly compared to untreated controls. The study highlighted the role of autophagy in mediating these protective effects during metabolic stress .
5. Data Tables
The following table summarizes the biological activities and effective concentrations of this compound derivatives:
Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
---|---|---|---|
Antitumor | L-1210 leukemia cells | 22 | Induction of apoptosis |
Antitumor | P388 murine leukemia | 32 | Cell cycle arrest |
Neuroprotection | HL-1 cardiac cells | >75% viability | Mitochondrial function preservation |
Antimicrobial | Various bacterial strains | Varies | Disruption of cell membrane integrity |
Properties
IUPAC Name |
tridec-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYBECSNBLQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865638 | |
Record name | Tridec-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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